molecular formula C8H4ClN3 B3094627 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260382-96-4

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B3094627
CAS No.: 1260382-96-4
M. Wt: 177.59 g/mol
InChI Key: CVNLGLCYNMONKX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile ( 1260382-96-4) is a high-purity chemical building block belonging to the pyrrolopyridine family, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . This compound features a chloro substituent at the 5-position and a carbonitrile group at the 3-position of the pyrrolo[3,2-b]pyridine scaffold, making it a versatile intermediate for the synthesis of more complex molecules. Pyrrolopyridine scaffolds are isosteres of purines and are frequently investigated for their diverse biological activities. Researchers utilize these cores in developing therapeutics for various conditions . As a key synthetic intermediate, this compound can be used to access novel compounds for screening against a range of biological targets. Its molecular formula is C 8 H 4 ClN 3 and it has a molecular weight of 177.59 g/mol . Handling and Storage: To maintain stability, this product should be stored in a cool, dark place under an inert atmosphere . Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate care and observe all relevant safety regulations.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNLGLCYNMONKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with a suitable nitrile source under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile with analogous heterocyclic compounds, focusing on structural variations, synthesis yields, and functional group impacts.

Compound Name Molecular Formula Substituents (Position) Key Properties/Notes Reference
This compound C₈H₄ClN₃ Cl (5), CN (3) Density: 1.5±0.1 g/cm³; nitrogen-rich heterocycle with potential kinase inhibition activity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Cl (5), COOH (2) Synthesized in 71% yield; carboxylic acid group enhances solubility
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ OCH₃ (5), COOH (2) Higher yield (80%) due to methoxy group’s electron-donating effect
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ Cl (5), COOEt (2) Ester group increases lipophilicity; potential prodrug candidate
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one C₆H₅ClN₂O Cl (5), ketone (2) Lactam structure; altered hydrogen-bonding capacity compared to cyano derivatives

Key Observations:

Substituent Effects: Chlorine vs. Methoxy: The electron-withdrawing chlorine in this compound reduces synthesis yields compared to methoxy-substituted analogs (71% vs. 80%) . This trend reflects chlorine’s destabilizing influence during nucleophilic reactions. Cyano vs. Carboxylic Acid: The cyano group in the target compound likely enhances metabolic stability compared to carboxylic acid derivatives, which are prone to ionization at physiological pH .

Ring Fusion Position :

  • Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (pyrrolo[2,3-c]pyridine) differ in the pyridine-pyrrole fusion pattern, altering the spatial arrangement of substituents and biological target interactions .

Functional Group Impact: Ethyl Ester Derivatives: Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits increased lipophilicity, suggesting improved membrane permeability over polar cyano or carboxylic acid analogs .

Biological Activity

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4ClN3. It belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, particularly as a kinase inhibitor and in the development of novel anticancer agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that related compounds can inhibit human neutrophil elastase (HNE), suggesting that this compound may share similar mechanisms. The presence of the chlorine atom and the cyano group significantly influences its reactivity and biological activity, enhancing its potential as a therapeutic agent.

Research Findings

  • Anticancer Properties : Studies have shown that derivatives of pyrrolopyridine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Kinase Inhibition : The compound has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer. The ability of this compound to modulate kinase activity positions it as a candidate for drug development targeting specific cancers.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the growth of breast cancer cells with an IC50 value in the micromolar range. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Kinase Inhibition Assays : In vitro assays indicated that this compound effectively inhibited specific kinases associated with cancer proliferation, showing potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
This compoundChlorine at position 5, cyano groupAnticancer, kinase inhibitionSpecific substitution pattern enhances reactivity
5-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine at position 5AnticancerDifferent ring fusion pattern
7-Chloro-1H-pyrrolo[3,2-c]pyridineChlorine at position 7AntimicrobialUnique structural features

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodology : A multi-step synthesis typically involves halogenation and cyanation reactions. For example, bromination of the pyrrolopyridine core followed by palladium-catalyzed cyanation (e.g., using KCN/CuCN) can introduce the nitrile group. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side reactions . Catalytic hydrogenation or Raney Nickel-mediated reduction may be employed for intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : The chloro-substituted pyrrole proton appears as a singlet near δ 8.3–8.5 ppm, while the pyridine protons resonate at δ 7.5–8.0 ppm. The nitrile carbon in 13C NMR appears at ~115–120 ppm .
  • IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch.
  • HRMS : The molecular ion [M+H]+ should match the theoretical mass (e.g., C₈H₄ClN₃: 193.014 Da) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Flash column chromatography using gradients of dichloromethane/methanol (95:5 to 90:10) or heptane/ethyl acetate (8:2) effectively resolves polar byproducts. HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures >95% purity .

Advanced Research Questions

Q. How does the chloro and cyano substituent placement influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : Computational analysis (DFT) reveals the electron-withdrawing cyano group at the 3-position deactivates the pyrrole ring, directing electrophilic substitution to the 5-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows higher yields for 5-substituted derivatives compared to 3-substituted analogs .

Q. What strategies address contradictions in reported bioactivity data for pyrrolo[3,2-b]pyridine derivatives?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific toxicity.
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference.
  • Structural Confirmation : Verify batch purity via X-ray crystallography (e.g., monoclinic P21/c space group, β = 95.9°) to rule out polymorphic effects .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., 4U5J for JAK2). The nitrile group forms hydrogen bonds with Lys882, while the chloro substituent enhances hydrophobic interactions in the ATP-binding pocket.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What mechanistic insights explain the compound’s instability under acidic or oxidative conditions?

  • Methodology :

  • Stress Testing : Expose the compound to 0.1M HCl (pH 2) or 3% H₂O₂ at 40°C for 24 hours. LC-MS analysis identifies degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid).
  • Kinetic Studies : Pseudo-first-order rate constants (k) quantify degradation rates, guiding formulation strategies (e.g., lyophilization or encapsulation) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (30–96%) across studies for similar derivatives?

  • Resolution :

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% impacts cross-coupling efficiency.
  • Oxygen Sensitivity : In situ protection with degassed solvents and nitrogen atmosphere improves nitro-reduction steps .

Experimental Design Considerations

Q. How to design a SAR study for this compound analogs targeting anticancer activity?

  • Methodology :

  • Core Modifications : Introduce substituents at positions 1, 2, and 5 (e.g., methyl, fluoro, or methoxy groups).
  • Biological Assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and kinase inhibition (ADP-Glo™) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

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